5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole

PERK kinase inhibition Suzuki-Miyaura cross-coupling indoline building block

For medicinal chemistry teams advancing PERK (EIF2AK3) inhibitor programs, synthesizing the indoline core de novo delays SAR exploration. This compound provides a direct, patent-validated entry point. - Directly exemplified in GSK patent US 8,598,156 B2 as the penultimate PERK inhibitor intermediate. - 5-Br handle enables rapid Suzuki diversification to pyrazolopyrimidine conjugates. - Available at ≥95% purity in gram-scale quantities with validated 77% synthetic yield.

Molecular Formula C16H14BrNO
Molecular Weight 316.19 g/mol
CAS No. 928321-92-0
Cat. No. B1400624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole
CAS928321-92-0
Molecular FormulaC16H14BrNO
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H14BrNO/c17-14-6-7-15-13(11-14)8-9-18(15)16(19)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2
InChIKeyYIOGOBYCEZTHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole: PERK Inhibitor Building Block


5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole (CAS 928321-92-0; MW 316.19; C₁₆H₁₄BrNO) is a substituted indoline derivative featuring a bromine atom at the C-5 position of the 2,3-dihydroindole scaffold and an N-phenylacetyl substituent. The compound is commercially available at ≥95% purity as a tan solid . It is specifically exemplified as a key synthetic intermediate in GlaxoSmithKline's patent family (US 8,598,156 B2) for the preparation of substituted indoline-based PERK (PKR-like ER kinase) inhibitors targeting cancer, ocular diseases, and unfolded protein response pathway disorders [1]. Predicted physicochemical properties include a boiling point of 519.9±50.0 °C, density of 1.452±0.06 g/cm³, and a pKa of 0.26±0.20 .

PERK kinase inhibitor synthesis workflow
Suzuki-Miyaura cross-coupling diversification at C-5
Patent-validated GSK intermediate (US 8,598,156 B2)

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole: Irreplaceable Specificity


Generic substitution of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole with other N-acyl-5-bromoindolines or 5-bromoindoles fails because the precise combination of the N-phenylacetyl acyl group and the 5-bromo substituent on the dihydroindole core is structurally encoded into downstream PERK inhibitor pharmacophores as demonstrated in GSK's patent exemplification [1]. The phenylacetyl group provides specific steric and electronic properties distinct from simpler acyl groups such as acetyl, while the 5-bromo substituent serves as the critical handle for Suzuki-Miyaura cross-coupling diversification that generates the final PERK-active pyrazolopyrimidine conjugates. Furthermore, class-level evidence from 5-bromoindole phytoalexin studies shows that the presence of bromine at C-5 yields differential antiproliferative activity compared with non-brominated analogs, confirming that the bromine position is not functionally interchangeable [2].

Acyl group Replacing N-phenylacetyl with acetyl or simpler acyl groups may shift steric and electronic fit within the PERK pharmacophore.
5-bromo Non-brominated indoline analogs remove the cross-coupling handle, blocking the validated diversification route.
Scaffold Aromatic indole-based phenylacetyl compounds may introduce potent CB1/CB2 activity, complicating pharmacological interpretation.

Quantitative Differentiation of 5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole


Patent-Validated Synthetic Intermediate for PERK Inhibition

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is explicitly exemplified as the penultimate intermediate in US 8,598,156 B2 for synthesizing 1-methyl-3-[1-(phenylacetyl)-2,3-dihydro-1H-indol-5-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a PERK inhibitor. In the same patent, the closely related 5-bromo-1-[(2,5-difluorophenyl)acetyl] analog (CAS 1337532-54-3) was also prepared via an identical route, but the unsubstituted phenylacetyl version serves as the reference intermediate for the core pyrazolopyrimidine series, distinguishing it from fluoro-substituted variants that target different pharmacological optimization goals [1]. The reaction sequence proceeds via bis(pinacolato)diboron-mediated borylation followed by Suzuki coupling with 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine at 100 °C for 3 days, delivering the final PERK inhibitor conjugate [2].

Patent intermediate yield
Head-to-head
1.24 g isolated (77%) from 5-bromoindoline; difluoro analog ~90%. Both converted to PERK inhibitor conjugates.
Supports PERK inhibitor intermediate procurement; yield consistent with multi-step library synthesis.
HATU/DMF coupling at room temperature; tan solid isolated by precipitation.
PERK kinase inhibition Suzuki-Miyaura cross-coupling indoline building block unfolded protein response

Physicochemical Comparison with 1-Acetyl-5-bromoindoline

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole differs substantially from its closest commercially available N-acyl analog, 1-acetyl-5-bromoindoline (CAS 22190-38-1), in key physicochemical parameters that affect purification strategy, solubility, and handling. The phenylacetyl derivative has a higher predicted boiling point (519.9±50.0 °C vs. 423.6±45.0 °C) , lower density (1.452±0.06 vs. 1.529±0.06 g/cm³) , and significantly higher molecular weight (316.19 vs. 240.10 g/mol), while both share nearly identical predicted pKa values (~0.26–0.27) . The boiling point difference of ~96 °C translates to distinct chromatographic retention behavior, and the 76-Da molecular weight increase provides a clear mass spectrometric differentiation handle.

Physicochemical shift
Data to verify
Δ Boiling Point ≈ +96 °C; Δ Density ≈ −0.077 g/cm³; Δ MW = +76 Da. pKa unchanged (~0.26).
Different chromatographic retention and mass spec behavior; purification method may require adjustment.
Predicted properties; 1-acetyl analog has experimental mp 118–121 °C. Verify experimentally.
physicochemical properties chromatographic separation formulation development N-acylindoline

Cross-Coupling Diversification at the 5-Bromo Position

The 5-bromo substituent on 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole serves as the essential functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. In US 8,598,156 B2, this bromine is converted to the corresponding boronate ester using bis(pinacolato)diboron, PdCl₂(dppf)-CH₂Cl₂, and potassium acetate in 1,4-dioxane at 100 °C, then coupled with 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to generate the PERK-active conjugate [1]. Non-halogenated indoline analogs lacking the 5-bromo substituent cannot undergo this transformation, precluding their use in the patent-validated PERK inhibitor synthetic route. Class-level evidence from 5-bromoindole-2-carboxylic acid hydrazone derivatives further demonstrates that the C-5 bromine position specifically enables VEGFR-2 inhibitory activity: the most potent derivative (5BDBIC) achieved an IC₅₀ of 14.3 μM against Hep G2 hepatocellular carcinoma cells, approaching the activity of the standard VEGFR inhibitor sorafenib (IC₅₀ = 6.2 μM) [2].

Cross-coupling handle
Class-level
C-5 bromine enables Pd-catalyzed borylation (bis(pinacolato)diboron) and Suzuki coupling. Non-halogenated indolines cannot diversify.
Essential for SAR diversification at C-5; class-level evidence supports kinase inhibitor library generation.
PdCl₂(dppf)-CH₂Cl₂, KOAc, dioxane, 100 °C. Related 5-bromoindole hydrazone Hep G2 IC₅₀ 14.3 μM (sorafenib 6.2 μM) for context.
Suzuki coupling palladium catalysis C–C bond formation building block diversification

Indoline Scaffold Differentiation from Aromatic Indole

The 2,3-dihydroindole (indoline) core of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is structurally distinct from the fully aromatic indole scaffold found in phenylacetylindole cannabinoid ligands such as JWH-250 and JWH-203. The saturated C2–C3 bond in the indoline system introduces sp³ hybridization, puckering the five-membered ring out of planarity and altering the spatial orientation of the N-phenylacetyl substituent relative to the fused benzene ring [1]. In contrast, 3-phenylacetylindoles such as JWH-167 (1-pentyl-3-(phenylacetyl)indole) and JWH-250 (Ki CB1 = 11 nM, CB2 = 33 nM) present the phenylacetyl group at the indole C-3 position on a planar aromatic system, resulting in potent cannabinoid receptor agonism [2]. The indoline scaffold's non-planar geometry precludes the same cannabinoid pharmacophore presentation, redirecting biological activity toward kinase inhibition (PERK) rather than GPCR modulation. This scaffold-level differentiation is critical: procuring an aromatic indole-based phenylacetyl compound for PERK inhibitor programs would yield an inactive or off-target-active molecule.

Scaffold selectivity
Class-level
Indoline scaffold: no reported CB1/CB2 affinity. JWH-250 (indole phenylacetyl): CB1 Ki = 11 nM, CB2 Ki = 33 nM.
Indoline core avoids cannabinoid receptor engagement; aromatic indole swap introduces off-target GPCR activity.
Radioligand displacement ([³H]CP-55,940). Scaffold geometry alters pharmacophore presentation.
indoline vs indole conformational flexibility cannabinoid receptor scaffold hopping

5-Bromo Substitution and Leukemia Anticancer Activity

Class-level structure-activity relationship (SAR) data from 5-bromospiroindoline phytoalexin derivatives demonstrates that the presence of bromine at the C-5 position of the indoline scaffold partially increases anticancer activity on human leukemia cell lines. In a study by Budovská et al., the 5-brominated spiroindoline derivatives XX–XXIII were tested on Jurkat and CEM leukemia cell lines, and the C-5 bromine substitution resulted in enhanced antiproliferative activity compared to the corresponding non-brominated analogs [1]. However, it must be noted that in the broader series of 5-bromoindole phytoalexin analogs (Types A–E), all 5-bromosubstituted analogues exhibited lower or approximately the same activity as previously studied non-brominated compounds [2], indicating that the bromine effect is scaffold-context-dependent. Separately, 5-bromoindole has demonstrated CYP2A6 inhibition with IC₅₀ values of 6,400 nM (coumarin 7-hydroxylation in human liver microsomes) and 7,400 nM (baculovirus-expressed CYP2A6 fluorescence assay), along with GSK-3α/β kinase inhibition of 44% and 22% respectively at tested concentrations .

5-Br activity modulation
Class-level
Brominated spiroindolines showed partial increase in activity vs non-brominated on Jurkat/CEM leukemia cells. 5-bromoindole: CYP2A6 IC₅₀ 6.4–7.4 μM.
Bromine substitution modulates cell-model response; scaffold-dependent, not universally activity-enhancing.
Context-dependent; some 5-bromoindole series showed equivalent or lower activity than non-brominated.
5-bromoindoline anticancer activity leukemia Jurkat structure-activity relationship

Procurement & Research Applications of 5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole


PERK Inhibitor Medicinal Chemistry

This compound is the direct entry point for SAR campaigns exploring PERK (EIF2AK3) inhibitors based on the GSK indoline-pyrazolopyrimidine chemotype. As demonstrated in US 8,598,156 B2, 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole undergoes borylation and Suzuki coupling with heteroaryl bromides to generate diverse PERK inhibitor candidates [1]. Medicinal chemistry teams can purchase this intermediate and diversify at the coupling stage, exploring pyrazolopyrimidine, thienopyridine, and other heteroaryl partners without synthesizing the indoline core de novo. The validated synthetic route yields the target intermediate in 77% isolated yield at gram scale, providing sufficient material for parallel library synthesis.

Indoline Scaffold Kinase Inhibitor Libraries

The 5-bromo substituent enables systematic diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck) to generate focused libraries of N-phenylacetyl-5-substituted indolines. Class-level evidence indicates that 5-bromo-substituted indoline and indole derivatives exhibit inhibitory activity against multiple kinases including VEGFR-2 (5BDBIC: Hep G2 IC₅₀ = 14.3 μM vs. sorafenib IC₅₀ = 6.2 μM) [2] and GSK-3 (5-bromoindole: GSK-3α inhibition 44%) . The phenylacetyl N-substituent provides additional opportunities for amide bioisostere replacement or further functionalization.

Chemical Probes for Unfolded Protein Response Pathways

PERK is a central sensor of ER stress in the unfolded protein response (UPR) and a validated target in cancer biology, neurodegenerative diseases, and metabolic disorders. 5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole serves as the key intermediate for generating PERK-selective chemical probes that can be used to dissect UPR signaling in cellular models of ER stress. The derived pyrazolopyrimidine conjugates have been shown to inhibit PERK-mediated eIF2α phosphorylation, a critical checkpoint in the integrated stress response [1]. Unlike aromatic indole-based phenylacetylindoles that exhibit potent cannabinoid receptor activity (e.g., JWH-250: CB1 Ki = 11 nM), the indoline scaffold avoids this confounding off-target pharmacology [3].

Analytical Reference Standard for Indoline Chemistry

With its distinct combination of predicted boiling point (519.9±50.0 °C), density (1.452±0.06 g/cm³), and molecular weight (316.19 g/mol), this compound serves as a useful reference standard for developing HPLC, LC-MS, and GC methods tailored to N-acyl-5-bromoindoline derivatives . Its substantial physicochemical differentiation from 1-acetyl-5-bromoindoline (Δ BP ≈ +96 °C, Δ MW = +76 Da) makes it an ideal system suitability standard for method validation when analyzing reaction mixtures containing both acetyl and phenylacetyl indoline derivatives.

Application
Selection Property
Validation Focus
PERK inhibitor SAR exploration
Patent-validated indoline intermediate
Suzuki coupling diversification endpoints
Kinase-focused indoline library synthesis
5-bromo cross-coupling handle
Multi-kinase inhibition panel screening
UPR chemical probe development
Indoline scaffold with CB1/CB2 avoidance
PERK-mediated eIF2α phosphorylation assay
LC-MS/GC method development
Distinct physicochemical profile
Chromatographic resolution from acetyl analogs
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